N-acetylneuraminic acid
Overview
Description
N-acetylneuraminic acid, also known as 5-acetamido-3,5-dideoxy-D-glycero-D-galacto-non-2-ulopyranosonic acid, is a nine-carbon carboxylated monosaccharide with an N-acetyl group at the 5-position. It is a prominent member of the sialic acid family, which are found in cell surface glycolipids and glycoproteins. This compound plays a crucial role in various biological processes, including cellular recognition, virus invasion, and immune response .
Preparation Methods
Synthetic Routes and Reaction Conditions: N-acetylneuraminic acid can be synthesized through several methods, including natural extraction, chemical synthesis, enzymatic synthesis, and biosynthesis. One common synthetic route involves the enzymatic conversion of N-acetyl-glucosamine to N-acetyl-D-mannosamine, followed by aldol condensation with pyruvate to form this compound . The reaction conditions typically involve the use of N-acetyl-glucosamine 2-epimerase and N-acetyl-D-neuraminic acid lyase enzymes, with optimization of parameters such as pyruvate concentration and temperature to increase yield .
Industrial Production Methods: Industrial production of this compound often employs enzymatic synthesis due to its high efficiency and environmental friendliness. This method involves the use of whole-cell biocatalysis or microbial de novo synthesis, where engineered microorganisms are used to produce the compound on a large scale . Strategies such as enzyme engineering and process optimization are applied to enhance production efficiency and yield .
Chemical Reactions Analysis
Types of Reactions: N-acetylneuraminic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound for different applications.
Common Reagents and Conditions: Common reagents used in these reactions include strong bases for epimerization, pyruvate for aldol condensation, and various oxidizing and reducing agents for specific modifications . Reaction conditions such as pH, temperature, and concentration of reagents are carefully controlled to achieve the desired products.
Major Products Formed: The major products formed from these reactions include derivatives of this compound with modified functional groups, which can be used in various scientific and industrial applications .
Scientific Research Applications
N-acetylneuraminic acid has extensive applications in chemistry, biology, medicine, and industry. In chemistry, it is used as a building block for synthesizing complex glycoconjugates. In biology, it plays a role in cellular recognition and signaling processes. In medicine, it is used in the development of antiviral drugs and as a nutraceutical for infant brain development . In the industry, it is used in the production of cosmetics and food supplements due to its beneficial effects on skin and cognitive function .
Mechanism of Action
N-acetylneuraminic acid exerts its effects by acting as a receptor for various pathogens, including influenza viruses. It allows the attachment of these pathogens to mucous cells via hemagglutinin, facilitating infection . Additionally, it is involved in cellular recognition and adhesion processes, which are crucial for immune response and tumor metastasis .
Comparison with Similar Compounds
N-acetylneuraminic acid is unique among sialic acids due to its specific structure and functional properties. Similar compounds include N-Glycolylneuraminic Acid and other sialic acids, which share similar roles in cellular processes but differ in their specific chemical structures and biological functions . This compound is the predominant sialic acid in human cells, making it particularly significant in human biology .
Properties
IUPAC Name |
(4S,5R,6R)-5-acetamido-2,4-dihydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO9/c1-4(14)12-7-5(15)2-11(20,10(18)19)21-9(7)8(17)6(16)3-13/h5-9,13,15-17,20H,2-3H2,1H3,(H,12,14)(H,18,19)/t5-,6+,7+,8+,9+,11?/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQVRNKJHWKZAKO-LUWBGTNYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H](CC(O[C@H]1[C@@H]([C@@H](CO)O)O)(C(=O)O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO9 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White crystals; [Sigma-Aldrich MSDS] | |
Record name | N-Acetylneuraminic acid | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/15810 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
131-48-6 | |
Record name | N-acetylneuraminic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.568 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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